molecular formula C9H8N4 B184799 5-Phenyl-1,2,4-triazin-3-amine CAS No. 942-60-9

5-Phenyl-1,2,4-triazin-3-amine

Cat. No. B184799
CAS RN: 942-60-9
M. Wt: 172.19 g/mol
InChI Key: IJXBFQUBVHTXGX-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-triazin-3-amine is a chemical compound with the molecular weight of 172.19 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been a subject of interest in recent years . Various synthetic routes have been developed, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-triazin-3-amine is represented by the InChI code 1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) .


Chemical Reactions Analysis

Triazines and tetrazines, including 5-Phenyl-1,2,4-triazin-3-amine, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

5-Phenyl-1,2,4-triazin-3-amine is a powder at room temperature with a melting point of 232-235°C .

Scientific Research Applications

Amination Processes

Research on the amination of 1,2,4-triazines, including compounds like 5-Phenyl-1,2,4-triazin-3-amine, reveals insights into their formation and potential applications. Amination by potassium amide in liquid ammonia and phenyl phosphorodiamidate (PPDA) is critical in forming these compounds, with substitution processes influenced by the character of the leaving group (Rykowski & Plas, 1982).

Synthesis Methods

New methods for synthesizing derivatives of 1,2,4-triazines, like 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, have been developed. These methods involve chemo- and regioselective reactions and can be influenced by the solvent nature (Dolzhenko et al., 2008).

Molecular Structure

Studies on compounds like 3-Phenyl-1H-1,2,4-triazol-5-amine, closely related to 5-Phenyl-1,2,4-triazin-3-amine, show different tautomeric forms and extensive π-electron delocalization, influencing their chemical behavior and potential applications in various fields (Dolzhenko et al., 2008).

Biological Activity

Several studies have explored the biological activity of 1,2,4-triazine derivatives. New fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, designed as potential anticancer agents, demonstrate the versatility and potential medical applications of these compounds (Dolzhenko et al., 2015). Additionally, some new 1,2,4-triazole derivatives have shown antimicrobial activities, suggesting the applicability of these compounds in medical research and drug development (Bektaş et al., 2007).

Safety And Hazards

The safety information available indicates that 5-Phenyl-1,2,4-triazin-3-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Triazine derivatives, including 5-Phenyl-1,2,4-triazin-3-amine, continue to be a subject of interest in chemical research due to their wide range of biological activities . Future research may focus on further exploring their potential applications in medicine and other fields .

Relevant Papers Several papers have been published on the synthesis, properties, and applications of 1,2,4-triazine derivatives . These papers provide valuable insights into the chemical properties and potential applications of compounds like 5-Phenyl-1,2,4-triazin-3-amine.

properties

IUPAC Name

5-phenyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXBFQUBVHTXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916194
Record name 5-Phenyl-1,2,4-triazin-3(4H)-imine
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Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,2,4-triazin-3-amine

CAS RN

942-60-9
Record name 5-Phenyl-1,2,4-triazin-3-amine
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Record name as-Triazine, 3-amino-5-phenyl-
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Record name 942-60-9
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Record name 5-Phenyl-1,2,4-triazin-3(4H)-imine
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Record name 5-phenyl-1,2,4-triazin-3-amine
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Synthesis routes and methods

Procedure details

5-Phenyl-1,2,4-triazin-3-amine (1.70 g, 73%) was prepared from 3-(methylsulfonyl)-5-phenyl-1,2,4-triazine (3.20 g, 13.6 mmol) and 0.5 M ammonia in THF (100 mL, 500 mmol) according to the general procedure of Preparation 2.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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